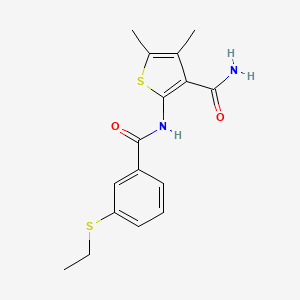
2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S2 and its molecular weight is 334.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide is a member of the thiophene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 334.46 g/mol
- IUPAC Name : this compound
- CAS Number : 886933-73-9
The structural features of this compound, particularly the thiophene ring and the ethylthio substituent, contribute to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through the following mechanisms:
- Topoisomerase Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells by disrupting their ability to replicate DNA .
- Reactive Oxygen Species (ROS) Induction : The generation of ROS is a common mechanism through which these compounds exert anticancer effects. Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death .
- Cell Cycle Arrest : Studies have demonstrated that such compounds can induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle and thereby inhibiting proliferation .
Anticancer Activity
A significant focus of research on thiophene derivatives is their anticancer properties. For instance:
- In Vitro Studies : Compounds structurally related to This compound have shown potent activity against various cancer cell lines, including breast, colon, lung, and prostate cancers. These studies typically involve assessing cytotoxicity using assays such as MTT or flow cytometry .
- Case Study Example : A study evaluated a series of 2,5-dimethylthiophene derivatives for their ability to inhibit topoisomerase II. Compounds demonstrated low micromolar activity against multiple cancer cell lines while exhibiting low toxicity towards normal cells .
Antimicrobial Activity
Research has also explored the antibacterial properties of thiophene derivatives. Some studies suggest that modifications on the thiophene ring can enhance antimicrobial efficacy against pathogens like Staphylococcus aureus .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(3-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-12-7-5-6-11(8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYSBKPZZNIEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














